2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
This compound features a pyrido[2,3-d]pyrimidin-4-one core, a bicyclic heteroaromatic system, with a 2-methyl substituent at position 2 and a 4-oxo group. The phenyl ring at position 3 is substituted with a 2-fluorobenzamide moiety. This structure is designed to optimize interactions with biological targets, likely kinases or receptors, where the fluorine atom enhances electronegativity and metabolic stability, while the pyridopyrimidinone core provides rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c1-13-24-19-17(9-5-11-23-19)21(28)26(13)15-7-4-6-14(12-15)25-20(27)16-8-2-3-10-18(16)22/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKPEKTPDGWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps. One common synthetic route includes the condensation of 2-fluorobenzoic acid with an appropriate amine to form an amide bond. This is followed by cyclization reactions to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes and leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Benzamide Derivatives
- Key Findings :
- Halogen substitution (F, I, Br) modulates electronic and steric properties. Fluorine’s small size and high electronegativity improve target selectivity compared to bulkier iodine or bromine .
- The 2-iodo analog (BA93282) has a higher molecular weight (500.26 vs. ~400 for methylated analogs), which may reduce bioavailability .
Methyl-Substituted Analogs
- The absence of methyl groups in the target compound may improve solubility and reduce off-target interactions.
Methoxy/Ethoxy-Substituted Analogs
- The target compound’s fluorine substitution balances polarity and lipophilicity more effectively than bulkier alkoxy groups.
Heterocyclic Core Variations
- Key Findings: The pyrazolo[3,4-d]pyrimidine core (Example 53) has a higher molecular weight (589.1) and melting point (175–178°C) than pyrido[2,3-d]pyrimidinone analogs, suggesting stronger crystal lattice interactions . Pyrido cores are generally more rigid, which may enhance binding specificity compared to pyrazolo derivatives .
Research Implications
- Target Selectivity : Fluorine in the target compound likely improves kinase inhibition selectivity over iodine or methylated analogs due to its optimal size and electronic effects .
- Solubility vs. Permeability : Methyl and halogen substituents present a trade-off between lipophilicity (critical for membrane penetration) and solubility (essential for bioavailability) .
- Metabolic Stability: The pyrido[2,3-d]pyrimidinone core resists oxidative metabolism better than chromen-4-one or pyrazolo cores seen in other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
